エリスロマイシン-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin-d6, also known as Erythromycin-d6, is a useful research compound. Its molecular formula is C37H67NO13 and its molecular weight is 740.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Erythromycin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

感染した慢性創傷への対抗

エリスロマイシンは、ストレプトコッカス・ピオゲネスによって引き起こされる感染した慢性創傷に対抗するために、エリスロマイシン含有キトサンナノドロプレット(Ery-NDs)の設計および製造に使用されてきました {svg_1}. これらのナノドロプレットは、抗菌効果を高め、副作用を軽減することができます {svg_2}. Ery-NDsは、物理化学的パラメーター、薬物放出速度論について特徴付けられ、ヒトケラチノサイトとの生体適合性および抗菌特性について試験されました {svg_3}.

土壌改良剤

スプレー乾燥後のエリスロマイシン発酵残渣(EFR)は、土壌改良剤として再利用できます {svg_4}. スプレー乾燥したEFRが土壌中の抗生物質耐性遺伝子(ARG)、窒素循環、微生物群集構造に及ぼす影響が研究されています {svg_5}. 研究によると、1.0%のスプレー乾燥したEFRを添加すると、残留エリスロマイシンが急速に除去され、半減期は22.2日でした {svg_6}.

微生物の生物多様性への影響

マクロライド系抗生物質であるエリスロマイシンは、微生物の生物多様性に影響を与えることで、土壌微生物全体の異化作用を変化させる可能性があります {svg_7}.

作用機序

Target of Action

Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

Erythromycin-d6, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making Erythromycin-d6 a bacteriostatic antibiotic .

Biochemical Pathways

The action of Erythromycin-d6 affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Erythromycin-d6, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .

Result of Action

The primary result of Erythromycin-d6’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes Erythromycin-d6 effective against a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erythromycin-d6 . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .

生化学分析

Biochemical Properties

Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows Erythromycin-d6 to inhibit bacterial growth without affecting host mammalian tissue .

Cellular Effects

Erythromycin-d6 exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .

Molecular Mechanism

The mechanism of action of Erythromycin-d6 involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .

Metabolic Pathways

Erythromycin-d6 is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile

Transport and Distribution

Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .

Subcellular Localization

Given its mechanism of action, it can be inferred that Erythromycin-d6 localizes to the bacterial ribosome where it exerts its effects .

特性

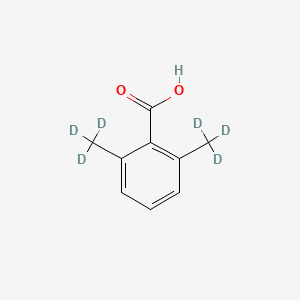

| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin-d6 involves the modification of the erythromycin molecule by replacing six hydrogen atoms with deuterium atoms. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Erythromycin", "Deuterated reagents and solvents" ], "Reaction": [ "Protection of the hydroxyl groups on the erythromycin molecule using a suitable protecting group", "Deuteration of the protected erythromycin molecule using deuterated reagents and solvents", "Removal of the protecting groups to obtain Erythromycin-d6" ] } | |

CAS番号 |

959119-25-6 |

分子式 |

C37H67NO13 |

分子量 |

740.0 g/mol |

IUPAC名 |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |

InChIキー |

ULGZDMOVFRHVEP-MECBHOFCSA-N |

異性体SMILES |

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |

正規SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

同義語 |

E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。